molecular formula C12H14Cl2N2S2 B2624643 1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride CAS No. 2551118-12-6

1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B2624643
CAS No.: 2551118-12-6
M. Wt: 321.28
InChI Key: NPYZGTIUBLTTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride is a complex organic compound with a unique structure that includes both thiochromene and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride is unique due to its combined thiochromene and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2.2ClH/c1-7(13)12-14-11-8-4-2-3-5-9(8)15-6-10(11)16-12;;/h2-5,7H,6,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYZGTIUBLTTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CSC3=CC=CC=C32)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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